molecular formula C13H13N3O3S B11468757 2-amino-7-(3-hydroxy-4-methoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

2-amino-7-(3-hydroxy-4-methoxyphenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one

Cat. No.: B11468757
M. Wt: 291.33 g/mol
InChI Key: GLRVEFVNROYJNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-AMINO-7-(3-HYDROXY-4-METHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE is a complex heterocyclic compound that features a thiazole and pyridine ring system. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-7-(3-HYDROXY-4-METHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate thioamide and pyridine derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, yield, and safety. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-7-(3-HYDROXY-4-METHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, leading to derivatives with potentially enhanced biological activities .

Scientific Research Applications

2-AMINO-7-(3-HYDROXY-4-METHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-AMINO-7-(3-HYDROXY-4-METHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole and pyridine derivatives, such as:

Uniqueness

What sets 2-AMINO-7-(3-HYDROXY-4-METHOXYPHENYL)-4H,5H,6H,7H-[1,3]THIAZOLO[4,5-B]PYRIDIN-5-ONE apart is its unique combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H13N3O3S

Molecular Weight

291.33 g/mol

IUPAC Name

2-amino-7-(3-hydroxy-4-methoxyphenyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-b]pyridin-5-one

InChI

InChI=1S/C13H13N3O3S/c1-19-9-3-2-6(4-8(9)17)7-5-10(18)15-12-11(7)20-13(14)16-12/h2-4,7,17H,5H2,1H3,(H2,14,16)(H,15,18)

InChI Key

GLRVEFVNROYJNI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC3=C2SC(=N3)N)O

Origin of Product

United States

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